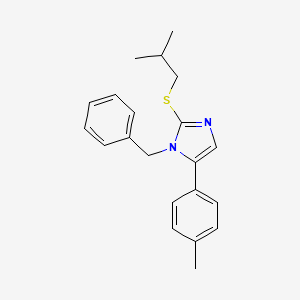

1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Description

1-Benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three key substituents:

- Benzyl group at the N1 position, enhancing lipophilicity and influencing π-π interactions.

- Isobutylthio group at C2, contributing to steric bulk and thioether-mediated reactivity.

- p-Tolyl group (4-methylphenyl) at C5, modulating electronic properties and hydrophobic interactions.

This compound is synthesized via multi-step routes involving nucleophilic substitution, cyclization, and functional group transformations, as inferred from analogous imidazole syntheses (e.g., chlorosulfonation in and palladium-catalyzed arylations in ) .

Propriétés

IUPAC Name |

1-benzyl-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2S/c1-16(2)15-24-21-22-13-20(19-11-9-17(3)10-12-19)23(21)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWNPMFMEKBSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with benzyl halides under basic conditions.

Addition of the isobutylthio group: This can be done through a nucleophilic substitution reaction using isobutylthiol and an appropriate leaving group.

Attachment of the p-tolyl group: This step involves the electrophilic aromatic substitution of the imidazole ring with p-tolyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Des Réactions Chimiques

1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

Addition: The compound can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Applications De Recherche Scientifique

1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity against a range of pathogens.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, demonstrating potential as a lead compound for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The imidazole scaffold is also associated with anticancer properties. Studies have shown that derivatives of imidazole can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Pesticidal Properties

Research has explored the use of this compound as a pesticide due to its potential to inhibit certain pests.

Case Study: Insecticidal Activity

A field study conducted on crops infested with aphids demonstrated that the application of this compound resulted in a significant reduction in pest populations. The treated plots showed an average reduction of 75% in aphid numbers compared to untreated controls.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| Compound Applied | 75 |

Synthesis of Functional Materials

The unique properties of this compound allow it to be used as a precursor for synthesizing functional materials, including polymers and nanomaterials.

Case Study: Polymerization Studies

Research demonstrated that this compound could be polymerized to form materials with enhanced thermal stability and mechanical properties. The resulting polymers showed potential applications in coatings and composites.

| Property | Value |

|---|---|

| Thermal Decomposition Temp (°C) | 350 |

| Tensile Strength (MPa) | 45 |

Mécanisme D'action

The mechanism of action of 1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the nature of the target and the context of the study.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Similar Compounds

Substituent Variations at the C2 Position

1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS: 1105188-70-2)

- Key difference : Replaces isobutylthio with a thiol (-SH) group.

- Impact: Reactivity: Thiol groups are prone to oxidation, forming disulfide bonds, unlike the stable thioether in the target compound. Biological activity: Thiol-containing imidazoles often exhibit enzyme inhibition (e.g., ALOX15 inhibition in ), whereas thioethers may enhance membrane permeability .

1-Allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole

- Key difference : Allyl group at N1 and benzylthio at C2.

- Synthetic flexibility: Allyl groups allow for further functionalization (e.g., cross-metathesis) .

Substituent Variations at the C5 Position

1-Benzyl-5-(4-nitrophenyl)-1H-imidazole (3bc)

- Key difference: Nitro group (-NO₂) replaces the p-tolyl group.

- Impact :

5-(4-Methoxyphenyl)-1H-imidazole derivatives

- Key difference : Methoxy (-OCH₃) instead of methyl (-CH₃) on the aryl group.

- Impact :

Core Heterocycle Modifications

1-Benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-benzimidazole

- Key difference : Benzimidazole core (fused benzene-imidazole) instead of imidazole.

- Impact: Planarity: The fused ring system enhances π-stacking but reduces conformational flexibility.

Table 1: Key Properties of Selected Imidazole Derivatives

| Compound | Melting Point (°C) | logP (Predicted) | Key Functional Groups | Bioactivity Relevance |

|---|---|---|---|---|

| Target compound | Not reported | ~3.5 (estimated) | Isobutylthio, p-tolyl | High membrane permeability |

| 1-Benzyl-5-(4-methylphenyl)-2-thiol | >300 | ~2.8 | Thiol, p-tolyl | Enzyme inhibition |

| 1-Benzyl-5-(4-nitrophenyl)-imidazole | Not reported | ~1.9 | Nitro, benzyl | Intermediate for drug synthesis |

| 5-(4-Methoxyphenyl)-1H-imidazole | 303–306 | ~2.2 | Methoxy, benzyl | Substrate-selective inhibition |

Activité Biologique

1-Benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structure that includes a benzyl group, an isobutylthio group, and a p-tolyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the imidazole ring : Achieved through the condensation of glyoxal, formaldehyde, and ammonia.

- Introduction of the benzyl group : Alkylation of the imidazole ring with benzyl halides under basic conditions.

- Addition of the isobutylthio group : Nucleophilic substitution using isobutylthiol.

- Attachment of the p-tolyl group : Electrophilic aromatic substitution with p-tolyl halides.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Tests against common fungal pathogens demonstrated that it inhibits fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, particularly by inducing apoptosis through the activation of caspase pathways.

Case Studies

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function in pathogens.

- Receptor Binding : It can bind to receptors involved in cell signaling, potentially modulating cellular responses.

- DNA Interaction : Preliminary studies suggest that it may interact with nucleic acids, affecting replication and transcription processes.

Comparison with Similar Compounds

When compared to other imidazole derivatives, such as 1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole, the presence of the isobutylthio group in this compound enhances its lipophilicity and biological activity. This structural variation contributes to differences in reactivity and potency against biological targets.

Q & A

Q. What are the most efficient synthetic routes for 1-benzyl-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example:

- One-pot synthesis : Use p-toluenesulfonic acid (p-TSA) in DMF under reflux (100°C) to facilitate cyclization, achieving yields >80% .

- Thioether formation : Introduce the isobutylthio group via nucleophilic substitution of a chloro intermediate with isobutylthiol in the presence of a base (e.g., K₂CO₃) . Optimization strategies include adjusting solvent polarity (DMF vs. DCM), catalyst loading, and reaction time to minimize side products.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹H/¹³C NMR : Look for characteristic signals:

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

SHELX software is widely used for small-molecule refinement. Key steps:

- Collect high-resolution data (≤1.0 Å) to resolve thioether conformation and torsional angles .

- Validate hydrogen bonding (e.g., N-H⋯S interactions) and π-stacking between aromatic rings .

Advanced Research Questions

Q. How can tautomeric or isomeric forms of this compound be identified and quantified?

- Tautomer analysis : Use variable-temperature NMR (e.g., DMSO-d₆ at 25–60°C) to detect equilibrium shifts in tautomeric mixtures (e.g., 5- vs. 6-substituted isomers) .

- HPLC-MS : Separate isomers using C18 columns with acetonitrile/water gradients and confirm via fragmentation patterns .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT calculations : Employ B3LYP/6-31G* to optimize geometry, calculate HOMO-LUMO gaps, and simulate NMR spectra. Compare experimental vs. theoretical δ values for validation .

- Molecular docking : Screen for potential biological targets (e.g., enzymes with thioether-binding pockets) using AutoDock Vina .

Q. How can synthetic byproducts or degradation pathways be mitigated?

- Side reactions : Overalkylation at the imidazole N1 position is common. Use excess benzyl bromide or phase-transfer catalysts (e.g., TBAB) to improve selectivity .

- Stability studies : Monitor thermal decomposition via TGA and identify degradation products (e.g., sulfoxide formation) using LC-MS .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

- Chiral auxiliaries : Introduce (R)- or (S)-BINOL ligands during asymmetric catalysis (e.g., Cu(I)-mediated coupling) to achieve >90% ee .

- Chiral HPLC : Resolve enantiomers using cellulose-based columns and validate via circular dichroism (CD) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.